Acetic acid;benzene-1,2-diol
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Overview
Description
Catechol is an ortho isomer of the three isomeric benzenediols and is a colorless compound that occurs naturally in trace amounts . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catechol acetate can be synthesized through several methods. One common method involves the acetylation of catechol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of catechol acetate and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, catechol acetate is produced through the acetylation of catechol using acetic anhydride. The process involves mixing catechol with acetic anhydride and heating the mixture to a specific temperature to facilitate the reaction. The reaction is then quenched, and the product is purified through distillation or recrystallization to obtain high-purity catechol acetate .
Chemical Reactions Analysis
Types of Reactions
Catechol acetate undergoes various chemical reactions, including:
Oxidation: Catechol acetate can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of catechol acetate can yield catechol and acetic acid.
Substitution: Catechol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol and acetic acid
Substitution: Various substituted catechols depending on the nucleophile used
Scientific Research Applications
Catechol acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of catechol acetate involves its interaction with various molecular targets and pathways. In biological systems, catechol acetate can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines . This inhibition can lead to increased levels of catecholamines, affecting various physiological processes. Additionally, catechol acetate can undergo redox reactions, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Catechol acetate can be compared with other similar compounds such as:
Hydroquinone (benzene-1,4-diol): Hydroquinone is another dihydroxybenzene isomer with applications in photography and as a reducing agent.
Resorcinol (benzene-1,3-diol): Resorcinol is used in the production of resins and adhesives and has antiseptic properties.
Uniqueness
Catechol acetate is unique due to its combined properties of catechol and acetic acid, making it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a precursor in organic synthesis further highlight its importance.
Properties
CAS No. |
151195-78-7 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
acetic acid;benzene-1,2-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
InChI Key |
GZZSZTGDQJSEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
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